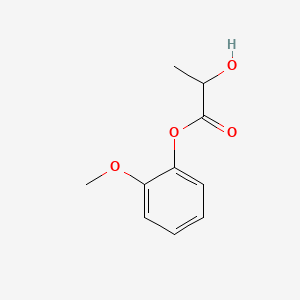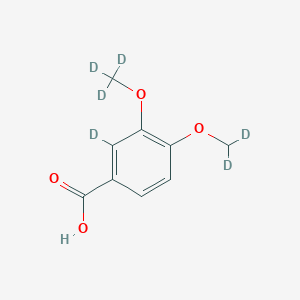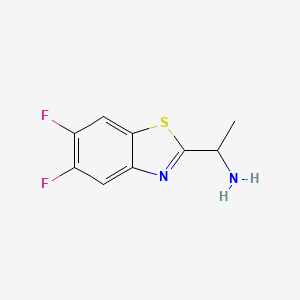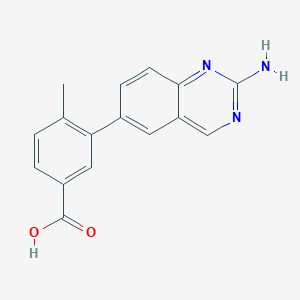
1,3-Indandiol, 2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. It is known for its interaction with various biological targets, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.
Alkylation: The intermediate is then subjected to alkylation with 3-chloropropanol to yield 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol.
Cyclization: The next step involves the cyclization of the alkylated intermediate with 2-phenyl-1,3-dihydroindene-1,3-dione under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Recrystallization: To purify intermediates and the final product.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalyst can convert ketones to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized piperazine derivatives.
科学的研究の応用
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders due to its interaction with serotonin and dopamine receptors.
Pharmacology: Studied for its binding affinity to various receptors, including alpha1-adrenergic receptors, which are targets for treating hypertension and other cardiovascular conditions.
Biochemistry: Used in research to understand the molecular mechanisms of receptor-ligand interactions.
作用機序
The compound exerts its effects primarily through interaction with G-protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release. This modulation affects various physiological processes, including mood regulation, cardiovascular function, and neural signaling.
類似化合物との比較
Similar Compounds
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Trazodone: An antidepressant that also interacts with serotonin receptors.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar therapeutic applications.
Uniqueness
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol is unique due to its dual interaction with both serotonin and dopamine receptors, providing a broader spectrum of pharmacological effects compared to compounds that target a single receptor type.
特性
CAS番号 |
31805-02-4 |
|---|---|
分子式 |
C29H34N2O3 |
分子量 |
458.6 g/mol |
IUPAC名 |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C29H34N2O3/c1-34-26-15-8-7-14-25(26)31-20-18-30(19-21-31)17-9-16-29(22-10-3-2-4-11-22)27(32)23-12-5-6-13-24(23)28(29)33/h2-8,10-15,27-28,32-33H,9,16-21H2,1H3 |
InChIキー |
YRRLKHVPBHGPBR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3(C(C4=CC=CC=C4C3O)O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)

![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)



![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy-](/img/structure/B13962359.png)

![5,10-dibromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13962371.png)


